molecular formula C21H17BrN4OS B11484373 4-({[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-2(1H)-one

4-({[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-2(1H)-one

Cat. No.: B11484373
M. Wt: 453.4 g/mol
InChI Key: DCURNQBQRBZWTF-UHFFFAOYSA-N
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Description

4-({[5-(3-BROMOPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinolinone core, a triazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(3-BROMOPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the triazole ring and the bromophenyl group. Common reagents used in these reactions include bromine, prop-2-en-1-yl derivatives, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(3-BROMOPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the bromophenyl group.

Scientific Research Applications

4-({[5-(3-BROMOPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-({[5-(3-BROMOPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The triazole ring and bromophenyl group are key functional groups that contribute to its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[5-(3-BROMOPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combination of a quinolinone core, triazole ring, and bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17BrN4OS

Molecular Weight

453.4 g/mol

IUPAC Name

4-[[5-(3-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-quinolin-2-one

InChI

InChI=1S/C21H17BrN4OS/c1-2-10-26-20(14-6-5-7-16(22)11-14)24-25-21(26)28-13-15-12-19(27)23-18-9-4-3-8-17(15)18/h2-9,11-12H,1,10,13H2,(H,23,27)

InChI Key

DCURNQBQRBZWTF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=O)NC3=CC=CC=C32)C4=CC(=CC=C4)Br

Origin of Product

United States

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